

NSC 190686-d3 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: NSC 190686-d3

Cat. No.: B12311971

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In-Depth Technical Guide: NSC 190686-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and known properties of NSC 190686 and its deuterated analog, **NSC 190686-d3**. The information is curated for an audience engaged in drug discovery and development, with a focus on presenting clear, structured data and methodologies.

Chemical Structure and Identification

NSC 190686 is the designated number from the National Cancer Institute (NCI) for the compound 3,4-Difluorobenzoic acid.^[1] The "-d3" suffix in **NSC 190686-d3** indicates a deuterated version of this molecule, where three hydrogen atoms have been replaced by deuterium. While the exact positions of deuteration are not specified in the identifier, for the purpose of this guide, we will consider the deuteration to be on the three available positions of the aromatic ring.

NSC 190686 (3,4-Difluorobenzoic acid):

- Chemical Formula: C₇H₄F₂O₂
- IUPAC Name: 3,4-Difluorobenzoic acid^[1]
- CAS Number: 455-86-7^[1]

- SMILES: C1=CC(=C(C=C1C(=O)O)F)F[\[1\]](#)

NSC 190686-d3 (3,4-Difluorobenzoic acid-d3):

- Chemical Formula: $C_7HD_3F_2O_2$
- Assumed IUPAC Name: 3,4-Difluoro-2,5,6-trideuteriobenzoic acid
- SMILES: C1=C(C(=C(C=C1[2H]))[2H])C(=O)O)F)F

Physicochemical Properties

The following table summarizes the key physicochemical properties of NSC 190686. Data for the deuterated analog is not readily available but is expected to have a slightly higher molecular weight due to the presence of deuterium.

Property	Value	Source
Molecular Weight	158.10 g/mol	PubChem [1]
Physical Description	White crystalline powder	Alfa Aesar MSDS [1]
Odor	Odorless	Alfa Aesar MSDS [1]
XLogP3	1.8	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	1	PubChem

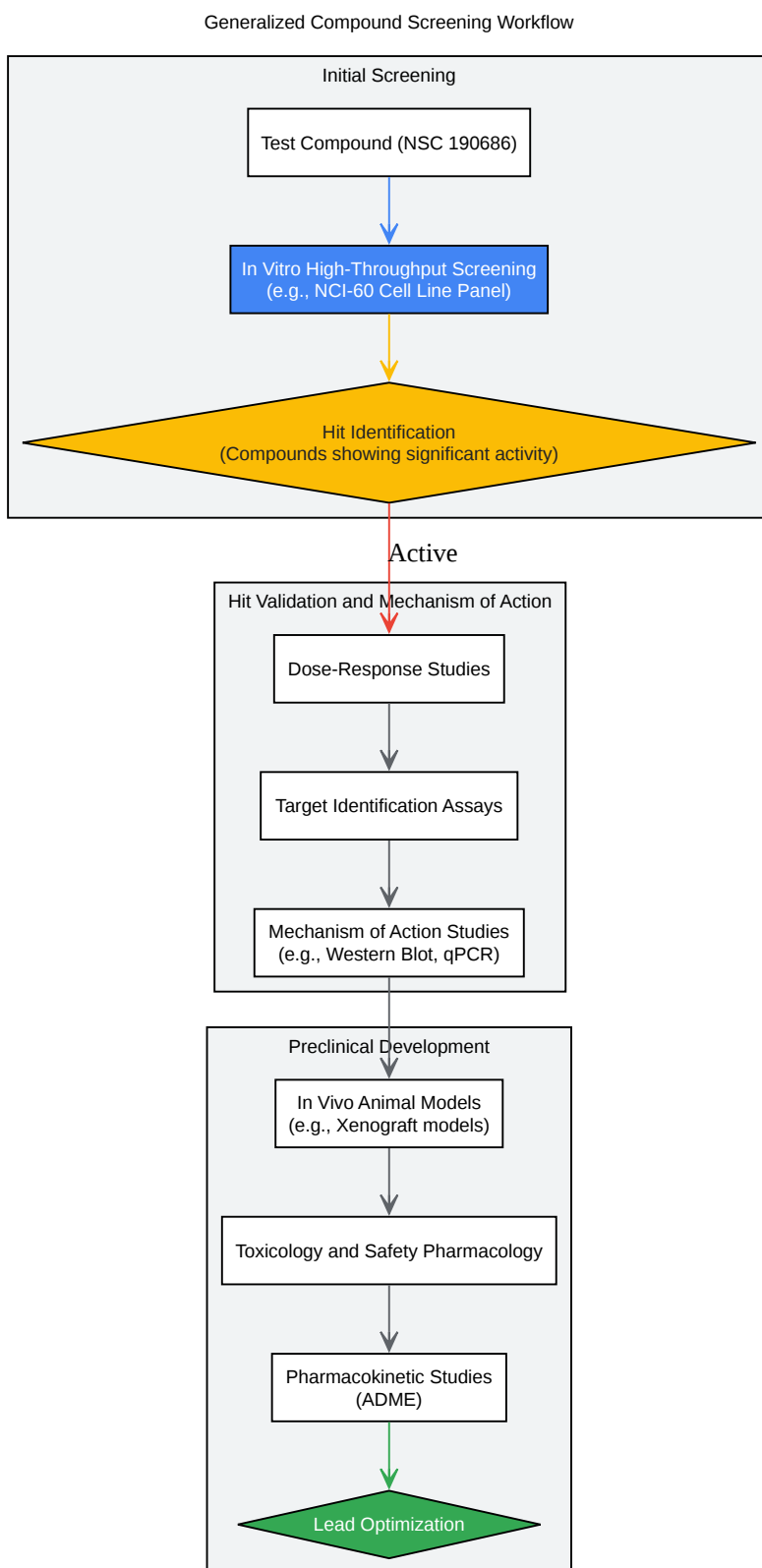
Biological Activity and Experimental Data

Currently, there is limited publicly available information regarding the specific biological activity, experimental protocols, and signaling pathways directly associated with NSC 190686 (3,4-Difluorobenzoic acid) from the NCI's Developmental Therapeutics Program. Benzoic acid derivatives are a broad class of compounds with diverse biological activities, and without specific screening data, any proposed mechanism of action would be speculative.

For researchers interested in the potential anticancer properties of this compound, the standard workflow for screening and characterization within a program like the NCI DTP would typically involve the following stages.

General Experimental Workflow for Compound Screening

The following diagram illustrates a generalized workflow for the initial screening and evaluation of a compound's potential as a therapeutic agent.



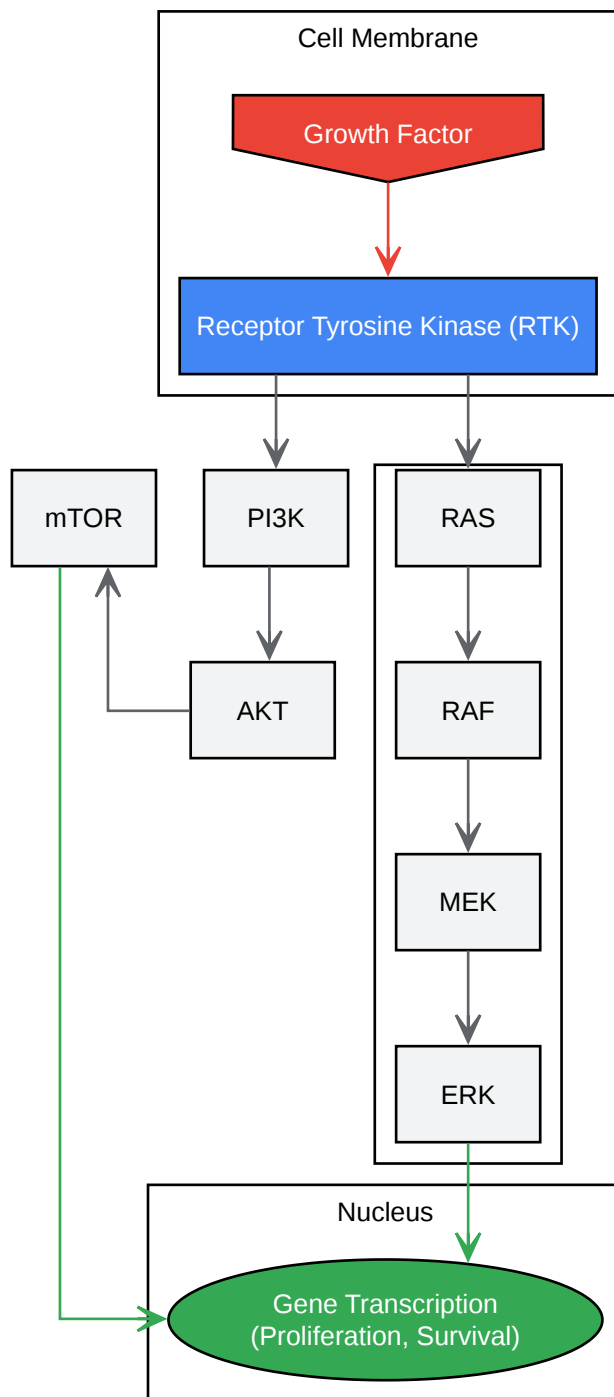
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Caption: Generalized workflow for anticancer drug screening.

Potential Signaling Pathways

Without specific experimental data for NSC 190686, a diagram of a confirmed signaling pathway is not possible. However, many small molecule inhibitors target key signaling pathways implicated in cancer cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling cascade that is often a target for anticancer drugs.

Hypothetical Cancer Signaling Pathway

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Caption: A simplified, hypothetical cancer signaling pathway.

Conclusion

NSC 190686 is identified as 3,4-Difluorobenzoic acid. While its deuterated form, **NSC 190686-d3**, is specified, detailed biological data, experimental protocols, and its effects on specific signaling pathways are not extensively documented in the public domain. The provided workflows and hypothetical pathways serve as a general framework for the potential investigation of this and other novel compounds in an oncological research setting. Further investigation through the NCI DTP or other screening programs would be necessary to elucidate its therapeutic potential.

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References

- 1. 3,4-Difluorobenzoic acid | C7H4F2O2 | CID 99166 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NSC 190686-d3 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12311971#nsc-190686-d3-chemical-structure-and-properties]

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